molecular formula C10H14N2 B12435141 2-(3-Methylpyrrolidin-3-yl)pyridine

2-(3-Methylpyrrolidin-3-yl)pyridine

Cat. No.: B12435141
M. Wt: 162.23 g/mol
InChI Key: BRYPNVLQRGFJGC-UHFFFAOYSA-N
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Description

2-(3-Methylpyrrolidin-3-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridine ring imparts aromaticity, while the pyrrolidine ring adds a degree of flexibility and three-dimensionality to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyrrolidin-3-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyrrolidine with a pyridine derivative under specific conditions. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . Another method involves the use of titanacyclopropanes to achieve regioselective C2-H alkylation of pyridine N-oxides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substituting agents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Methylpyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Methylpyrrolidin-3-yl)pyridine include:

Uniqueness

The uniqueness of this compound lies in its dual-ring structure, which combines the aromaticity of the pyridine ring with the flexibility of the pyrrolidine ring.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(3-methylpyrrolidin-3-yl)pyridine

InChI

InChI=1S/C10H14N2/c1-10(5-7-11-8-10)9-4-2-3-6-12-9/h2-4,6,11H,5,7-8H2,1H3

InChI Key

BRYPNVLQRGFJGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C2=CC=CC=N2

Origin of Product

United States

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